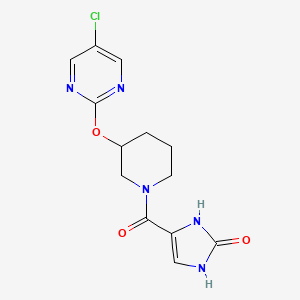
4-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one” is a research chemical with the molecular formula C13H14ClN5O3 and a molecular weight of 323.741. It is not intended for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic chemistry reactions, including the formation of various types of bonds and functional groups. The exact synthesis process would depend on the starting materials and the desired product.Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C13H14ClN5O3. It contains a pyrimidine ring (a six-membered ring with two nitrogen atoms and four carbon atoms), which is substituted with a chlorine atom. It also contains an imidazole ring (a five-membered ring with two nitrogen atoms and three carbon atoms), and a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms). The exact arrangement of these rings and other functional groups in the molecule would determine its three-dimensional structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the chlorine atom on the pyrimidine ring could potentially be replaced by other groups in a substitution reaction. The carbonyl group could be involved in various reactions such as reduction, nucleophilic addition, or condensation reactions. The exact reactions would depend on the reagents and conditions used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, its melting and boiling points would depend on the strength of the intermolecular forces in the substance, and its reactivity would depend on the presence and arrangement of reactive functional groups in the molecule. Unfortunately, specific information on the physical and chemical properties of this compound is not available from the current search results.Scientific Research Applications
Synthetic Pathways
The compound 4-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one is likely a part of the broader chemical family involving pyrimidinyl imidazoles and oxazolidinones, which have significant applications in medicinal chemistry. For instance, the synthesis of 4-aryl-5-pyrimidinylimidazoles from 2,4-dichloropyrimidine involves sequential functionalization, indicating a method that might be applicable or related to the synthesis of the specified compound (Deng & Mani, 2006). This pathway underscores the importance of such compounds in developing medicinally relevant molecules.
Antibacterial Properties
The research on piperazinyl oxazolidinone antibacterial agents, which are structurally related to the specified compound, highlights their effectiveness against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (Tucker et al., 1998). This suggests potential antibacterial applications for compounds within this chemical family, highlighting their significance in addressing antibiotic resistance.
Self-Assembly and Hydrogen Bonding
Compounds related to the specified chemical structure have been found to exhibit self-assembly and hydrogen bonding characteristics. For example, a study on 2-aminopyrimidinones and their self-assembly provides insights into the molecular interactions that could be relevant for the specified compound, potentially impacting its application in materials science or nanotechnology (Bararjanian et al., 2010).
Antitumor Activity
The synthesis and evaluation of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones and their oxidized forms for antitumor activity indicate the therapeutic potential of compounds within this family (Insuasty et al., 2013). Given the structural similarities, the specified compound may also hold promise in cancer research, offering a new avenue for the development of anticancer drugs.
Novel Fluorescent pH Sensors
The synthesis of 4-piperidine-naphthalimide derivatives, which are structurally related, demonstrates their use as fluorescent pH sensors. These compounds exhibit strong fluorescence quenching and red shift in weakly acidic conditions due to intramolecular hydrogen bonding (Cui et al., 2004). This suggests potential applications of the specified compound in sensor technology, particularly for pH sensing in various scientific and industrial contexts.
Safety And Hazards
As this compound is a research chemical, it is not intended for human or veterinary use1. Therefore, it should be handled with appropriate safety precautions to avoid exposure. The specific hazards associated with this compound are not known from the available information, but as with all chemicals, it should be handled with care to avoid harm.
Future Directions
The future research directions for this compound could include further studies to determine its physical and chemical properties, its potential biological activities, and its possible applications. This could involve laboratory experiments to study its reactivity and behavior under various conditions, as well as biological assays to investigate its interactions with various biological targets. However, the specific future directions would depend on the results of these initial studies and the potential applications of the compound.
Please note that the information provided here is based on the available search results and may not be comprehensive. Further research may provide additional information about this compound.
properties
IUPAC Name |
4-[3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O3/c14-8-4-16-13(17-5-8)22-9-2-1-3-19(7-9)11(20)10-6-15-12(21)18-10/h4-6,9H,1-3,7H2,(H2,15,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINDCWILRUSZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC(=O)N2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2562086.png)
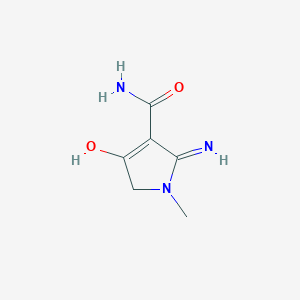
![N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2562088.png)
![4-Nitrobenzo[d]thiazol-5-amine](/img/structure/B2562089.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2562090.png)
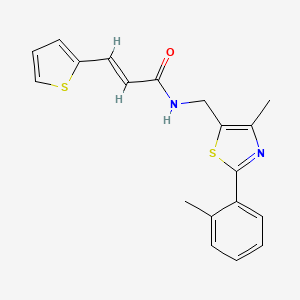
![4-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-cyclopropyl-1,3-thiazole](/img/structure/B2562092.png)
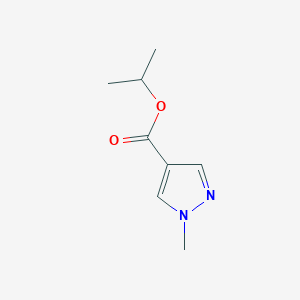
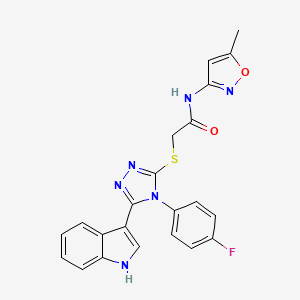
![4-(3-methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2562102.png)
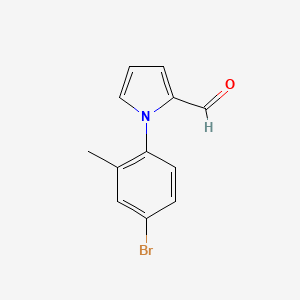

![1-(3,4-Difluorophenyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2562106.png)
![N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2562107.png)